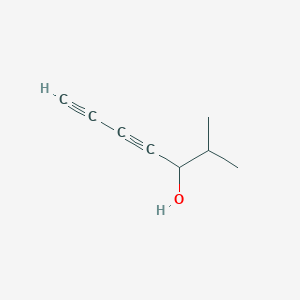

2-Methylhepta-4,6-diyn-3-ol

Beschreibung

2-Methylhepta-4,6-diyn-3-ol is a polyacetylene compound characterized by a seven-carbon chain (hepta), two conjugated triple bonds at positions 4 and 6 (diyn), a hydroxyl group at position 3, and a methyl substituent at position 2. Polyacetylenes are bioactive metabolites commonly found in fungi, plants (e.g., Panax species, carrots), and lichens, with their activity often attributed to the presence of unsaturated triple bonds .

Eigenschaften

CAS-Nummer |

36036-67-6 |

|---|---|

Molekularformel |

C8H10O |

Molekulargewicht |

122.16 g/mol |

IUPAC-Name |

2-methylhepta-4,6-diyn-3-ol |

InChI |

InChI=1S/C8H10O/c1-4-5-6-8(9)7(2)3/h1,7-9H,2-3H3 |

InChI-Schlüssel |

FJDFOBBJLLRUAK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C#CC#C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhepta-4,6-diyn-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-butyne and isobutyraldehyde.

Reaction Conditions: The key step involves the coupling of these starting materials under specific conditions, often using a base such as sodium amide (NaNH2) in liquid ammonia (NH3) to facilitate the formation of the diyn structure.

Industrial Production Methods

While specific industrial production methods for 2-Methylhepta-4,6-diyn-3-ol are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylhepta-4,6-diyn-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methylhepta-4,6-diyn-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Methylhepta-4,6-diyn-3-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to inflammation and microbial growth.

Vergleich Mit ähnlichen Verbindungen

Hepta-4,6-diyn-3-ol (C7H8O)

- Structure : Lacks the methyl group at position 2 compared to 2-methylhepta-4,6-diyn-3-ol.

- Source: Isolated from Gymnopilus spectabilis .

- Activity : Exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, likely due to the destabilization of microbial membranes by triple bonds .

- Key Difference : The absence of the methyl group may reduce lipophilicity and alter interactions with microbial targets compared to the methylated derivative.

7-Chloro-hepta-4,6-diyn-3-ol (C7H7ClO)

- Structure : Chlorine substituent at position 7 instead of a methyl group.

- Source: Also isolated from Gymnopilus spectabilis .

- Activity: Enhanced antimicrobial potency compared to non-chlorinated analogs, suggesting electronegative substituents improve target binding .

Plant-Derived C17 Polyacetylenes

Panaxynol (Falcarinol)

Panaxydol

- Structure: Epoxidized derivative of panaxynol with a 9,10-epoxy group (C17H24O2) .

- Source : Isolated from Panax ginseng .

- Activity: Higher cytotoxicity against leukemic cells than panaxynol, attributed to the reactive epoxy group .

Fungal and Plant C14 Polyacetylenes

Scorodonin

- Structure : C14 polyacetylene with hydroxyl and ketone groups.

- Source : Marasmius scorodonius .

- Activity : Antibacterial and antifungal, with activity linked to conjugated triple bonds and oxygenated substituents .

Mechanistic Insights

- Chain Length : Shorter chains (C7) favor antimicrobial activity due to easier diffusion through microbial membranes, while longer chains (C17) enhance interactions with mammalian cell membranes, leading to cytotoxicity .

- Chlorine/Epoxy Groups: Introduce electrophilic sites, enhancing reactivity with biological targets (e.g., microbial enzymes, DNA) .

- Triple Bonds : Conjugated diyn systems disrupt membrane integrity and generate reactive oxygen species, contributing to broad bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.